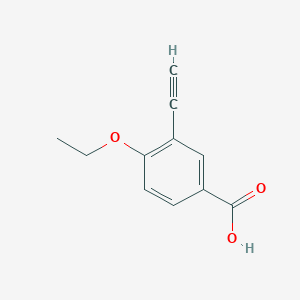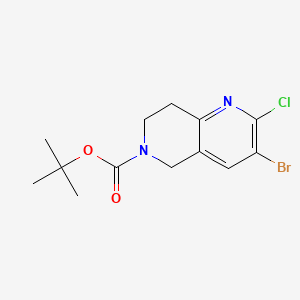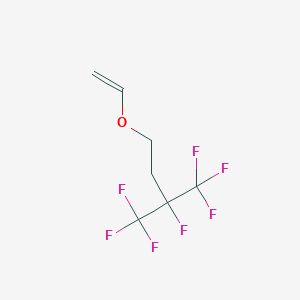
4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is an organofluorine compound characterized by the presence of both ethenyloxy and trifluoromethyl groups. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with sulfur tetrafluoride or antimony trifluoride . The reaction conditions often require the use of a solvent such as acetonitrile and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The pathways involved often include nucleophilic attack on the carbon atoms adjacent to the fluorine atoms, leading to the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylhydrazine: Used in organic synthesis and pharmaceuticals.
Trifluoromethylstyrene: Utilized in the synthesis of complex fluorinated compounds.
Uniqueness
4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is unique due to the combination of ethenyloxy and trifluoromethyl groups, which impart distinct chemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, making it highly reactive in various chemical transformations. This compound’s unique structure allows for its use in specialized applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
90999-86-3 |
|---|---|
Molecular Formula |
C7H7F7O |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-ethenoxy-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane |
InChI |
InChI=1S/C7H7F7O/c1-2-15-4-3-5(8,6(9,10)11)7(12,13)14/h2H,1,3-4H2 |
InChI Key |
PPGVHBFAAPSLEH-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


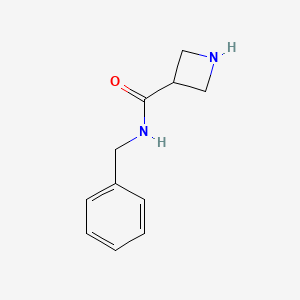

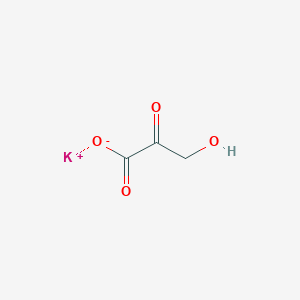
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
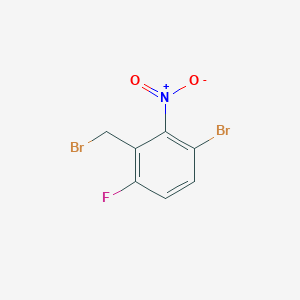
![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
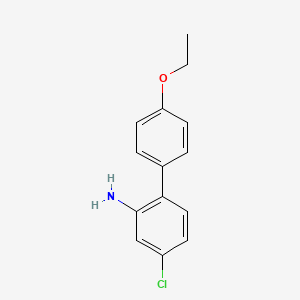
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)



